3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another approach involves the use of palladium-catalyzed transfer hydrogenation/condensation cascade reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Catalytic oxidation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and molecular oxygen.
Reduction: Reduction reactions using hydride donors or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine (Fe II Pc) as an electron-transfer mediator.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has shown inhibitory activity against kinase domains, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities and potential as a CDK2 targeting compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Exhibits potent anticancer properties.
Uniqueness
3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its unique structural features and diverse biological activities
Properties
Molecular Formula |
C25H22ClN3O3 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22ClN3O3/c1-14-24(15-4-6-17(26)7-5-15)25-27-13-20-21(29(25)28-14)10-16(11-22(20)30)19-9-8-18(31-2)12-23(19)32-3/h4-9,12-13,16H,10-11H2,1-3H3 |
InChI Key |
IHRAWPYLZNIIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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